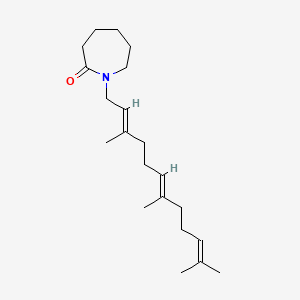
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids: 2-aminobenzoyl, alanyl, glycyl, leucyl, alanyl, and 4-nitrobenzylamide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps are as follows:
Resin Loading: The first amino acid, 4-nitrobenzylamide, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanyl, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucyl, glycyl, alanyl, and 2-aminobenzoyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The nitro group in 4-nitrobenzylamide can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The amine groups in the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted peptide derivatives.
科学研究应用
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Chemistry: Employed in the development of new synthetic methodologies and peptide-based materials.
Industry: Utilized in the production of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide depends on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The 2-aminobenzoyl group may enhance the peptide’s binding affinity to certain targets, while the 4-nitrobenzylamide group could influence its stability and solubility.
相似化合物的比较
Similar Compounds
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-benzylamide: Similar structure but lacks the nitro group.
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrophenylalanine: Contains a phenylalanine residue instead of benzylamide.
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzyl alcohol: Contains a benzyl alcohol group instead of benzylamide.
Uniqueness
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is unique due to the presence of both the 2-aminobenzoyl and 4-nitrobenzylamide groups
属性
CAS 编号 |
100307-95-7 |
|---|---|
分子式 |
C28H37N7O7 |
分子量 |
583.6 g/mol |
IUPAC 名称 |
2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-2-[(4-nitrophenyl)methylamino]propanoyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)34-26(38)17(3)30-14-19-9-11-20(12-10-19)35(41)42)33-24(36)15-31-25(37)18(4)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23,30H,13-15,29H2,1-4H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,18-,23-/m0/s1 |
InChI 键 |
KAGLSIMCIJOPKS-BSRJHKFKSA-N |
手性 SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)C1=CC=CC=C1N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



